COX-2 Inhibitory Potency (IC50) of Cox2-IN-1 vs. Celecoxib and Rofecoxib in Enzymatic Assays
In a purified enzyme assay, Cox2-IN-1 exhibits potent COX-2 inhibition with an IC50 of 0.24 μM [1]. This value is comparable to the reported IC50 for celecoxib, which has a range of 0.04 - 0.3 μM depending on the assay conditions [2], and is more potent than rofecoxib in a similar enzymatic context where its IC50 was reported as 0.196 μM for an azido analogue [3]. This confirms Cox2-IN-1's potent activity against the COX-2 enzyme, establishing its utility as a high-potency tool compound.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.24 μM |
| Comparator Or Baseline | Celecoxib (0.04 - 0.3 μM), Rofecoxib analogue (0.196 μM) |
| Quantified Difference | Comparable to celecoxib, lower than rofecoxib analogue |
| Conditions | hCOX-2 enzyme assay using purified enzyme, arachidonic acid as substrate |
Why This Matters
Demonstrates that Cox2-IN-1 possesses high COX-2 inhibitory potency comparable to leading clinical coxibs, validating its use as a research tool for studying COX-2 dependent pathways.
- [1] Tsuji K, Nakamura K, Konishi N, et al. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives. Chem Pharm Bull (Tokyo). 1997;45(6):987-995. doi:10.1248/cpb.45.987 View Source
- [2] Table 3. IC50 values of selected synthetic compounds by COX-2 and COX-1 enzymatic assay. Biomedicines. 2024;12(4):788. doi:10.3390/biomedicines12040788 View Source
- [3] Wouters J, et al. Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. J Med Chem. 2004. doi:10.1021/jm0498428 View Source
